molecular formula C5H8N2O B1355010 (1-Methyl-1H-pyrazol-3-yl)methanol CAS No. 84547-62-6

(1-Methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B1355010
CAS No.: 84547-62-6
M. Wt: 112.13 g/mol
InChI Key: WCKJRVKJTUIAFW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters : Research has developed an economical synthesis strategy for new active biomolecules using primary pyrazole alcohols, including derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol. These compounds have medicinal and synthetic significance (Mabrouk et al., 2020).

  • Creation of Novel Pyrazole-Based Compounds : A study demonstrates the synthesis of new pyrazole-based compounds by reacting various pyrazole alcohols, including this compound, with other agents. This process contributes to the development of new heterocyclic systems with potential applications in various fields (Baeva et al., 2020).

  • Synthesis of Pyrazolyl-Triazolyl Methanones : Another study focused on synthesizing new (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones using this compound derivatives. These compounds have potential applications in pharmaceuticals and material science (Cao et al., 2008).

  • Synthesis of Pyrazole-Substituted 1H-Pyrazoles : Research also includes the synthesis of (alkylsulfanyl)methyl-substituted 1H-pyrazoles using derivatives of this compound. These compounds are useful in developing new chemical entities with various applications (Baeva et al., 2020).

  • Inhibition Effect in Acidic Corrosion of Steel : A study found that compounds including this compound derivatives acted as efficient inhibitors in the corrosion of steel in acidic environments. This finding is significant for industrial applications where corrosion resistance is crucial (Tebbji et al., 2005).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include (1-methyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound, compound 13, showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may affect pathways related to these diseases.

Result of Action

Based on the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that this compound may have similar effects.

Action Environment

The compound is recommended to be stored in a dry, cool, well-ventilated area , suggesting that moisture, temperature, and ventilation may affect its stability.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKJRVKJTUIAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511323
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-62-6
Record name 1-Methyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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